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Compound of Interest

Compound Name: 2-Chloro-3-(methylthio)pyridine

CAS No.: 65753-48-2

Cat. No.: B1601357 Get Quote

Executive Summary: The "Dual-Handle" Scaffold
2-Chloro-3-(methylthio)pyridine (CAS: 65753-48-2) represents a high-value heterocyclic

building block characterized by two distinct electrophilic "handles" with orthogonal reactivity. Its

utility in drug discovery and agrochemistry stems from the ability to selectively functionalize the

C-2 position (via metal-catalyzed cross-coupling) and subsequently manipulate the C-3 position

(via sulfur oxidation and nucleophilic displacement).

This guide provides validated protocols for transforming this intermediate into complex

bioactive scaffolds, specifically targeting kinase inhibitors and GPCR ligands where the 2,3-

disubstituted pyridine motif is prevalent.

Part 1: Chemical Profile & Handling
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Property Specification Notes

CAS Number 65753-48-2 Verified identity.[1][2]

Formula C₆H₆ClNS MW: 159.64 g/mol

Appearance Low-melting solid or oil
Often solidifies upon

refrigeration (mp ~37-42°C).

Solubility DCM, EtOAc, DMSO, MeOH Poorly soluble in water.

Stability Air-sensitive (slow oxidation)
Store under inert gas (Ar/N₂) at

2-8°C.

Hazards Irritant, Stench
Thioether Odor: Use bleach

(NaOCl) to quench glassware.

Handling Advisory
The methylthio group is susceptible to inadvertent oxidation to the sulfoxide (

) upon prolonged exposure to air. Purity should be verified by TLC (Hexane:EtOAc 4:1) prior to
use; the sulfoxide will appear as a significantly more polar spot (

< 0.2).

Part 2: Strategic Reactivity Map
The power of this intermediate lies in the electronic differentiation between the C-2 and C-3

positions.

C-2 (Chlorine): Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Buchwald) due to

activation by the pyridine nitrogen.

C-3 (Methylthio): Latent electrophile. Stable to Pd-catalysis, but can be "switched on" via

oxidation to a sulfone (

), becoming a potent leaving group or directing group.
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Figure 1: Divergent synthesis pathways.[3] The C-2 position is typically functionalized first

(Suzuki), followed by C-3 manipulation. Alternatively, C-3 oxidation activates the ring for facile

SNAr at C-2.

Part 3: Application Protocols
Protocol A: C-2 Selective Suzuki-Miyaura Coupling
Objective: Install an aryl ring at the 2-position while preserving the 3-methylthio group.

Mechanism: The 2-Cl position is electronically activated for oxidative addition by Pd(0). The 3-

SMe group, being electron-rich, does not poison the catalyst under these optimized conditions.

Materials
Substrate: 2-Chloro-3-(methylthio)pyridine (1.0 equiv)

Coupling Partner: Phenylboronic acid (1.2 equiv)

Catalyst:

(3-5 mol%) - Preferred over

to prevent sulfur poisoning.

Base:

(2.0 equiv) or

(for sterically hindered boronic acids).
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Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology
Degassing: Charge a reaction vial with the substrate, boronic acid, base, and solvent.

Sparge with Argon for 10 minutes. Critical: Oxygen removal prevents homocoupling and

catalyst deactivation.

Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the

vessel.

Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC (UV visualization).

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.

Note: If the organic layer is dark, filter through a small pad of Celite/Silica to remove Pd

residues.

Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically

a stable solid/oil.

Validation Check: The product should show a shift in the pyridine protons in

NMR and retention of the SMe singlet (~2.4 ppm).

Protocol B: The "Sulfur Switch" (Oxidation to Sulfone)
Objective: Convert the unreactive thioether (

) into a highly reactive sulfone (

). Significance: The sulfone is a strong electron-withdrawing group (EWG), dramatically
increasing the electrophilicity of the pyridine ring.

Materials
Substrate: 2-Aryl-3-(methylthio)pyridine (from Protocol A) OR Starting Material.

Oxidant:m-Chloroperbenzoic acid (mCPBA, 77% max, 2.5 equiv).

Solvent: Dichloromethane (DCM).
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Quench: saturated

(Sodium thiosulfate) and saturated

.

Step-by-Step Methodology
Dissolution: Dissolve the substrate in DCM (0.1 M concentration) and cool to 0°C (ice bath).

Addition: Add mCPBA portion-wise over 15 minutes.

Caution: The reaction is exothermic. Do not add all at once.

Stirring: Allow to warm to room temperature and stir for 2–4 hours.

Monitoring: TLC will show the Sulfone as a much more polar spot (lower

).

Intermediate: The Sulfoxide (

) appears first. Ensure complete conversion to Sulfone (

) by adding more oxidant if necessary.

Workup (Critical):

Add sat.

to quench excess peroxide (starch-iodide paper test: should be negative).

Add sat.

to neutralize m-chlorobenzoic acid byproduct.

Extract with DCM, dry over

, and concentrate.

Protocol C: Nucleophilic Displacement ( )
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Objective: Use the newly installed Sulfone group to drive substitution. Scenario: If you oxidized

the starting material (2-Chloro-3-(methylthio)pyridine) to 2-Chloro-3-(methylsulfonyl)pyridine,

the 2-Cl becomes extremely labile due to the combined electron-withdrawing power of the ring

nitrogen and the ortho-sulfone.

Methodology
Substrate: 2-Chloro-3-(methylsulfonyl)pyridine.

Nucleophile: Primary amine (e.g., Morpholine, Aniline) or Alkoxide.

Conditions:

Amines: THF or DMF,

, Room Temperature to 60°C.

Alkoxides: THF, 0°C.

Observation: The reaction is often rapid (< 1 hour). The 2-Cl is displaced selectively over the

3-sulfone.
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Commercial Availability & Safety

BLD Pharm Product 65753-48-2.[1][2][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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